2,3,6-Trifluorocinnamic acid

説明

The exact mass of the compound 2,3,6-Trifluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,6-Trifluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

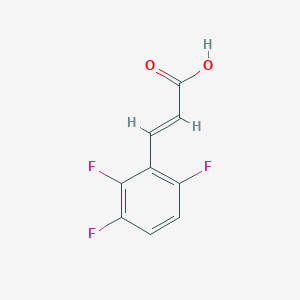

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(2,3,6-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYDUMMUGMYVHJ-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420765 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-12-2 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230295-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Chemical Properties of 2,3,6-Trifluorocinnamic Acid

Executive Summary: This document provides an in-depth technical overview of 2,3,6-Trifluorocinnamic acid, a fluorinated aromatic carboxylic acid of significant interest to the scientific community. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry, agrochemical synthesis, and materials science. This guide, intended for researchers and drug development professionals, details the compound's physicochemical properties, characteristic spectroscopic signatures, a representative synthesis protocol, and critical safety information, grounding all claims in authoritative references.

Introduction: The Strategic Role of Fluorine in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in many plants and serving as precursors to a vast array of molecules, including flavonoids, stilbenes, and coumarins.[1][2] Their rigid, planar structure and conjugated system make them versatile scaffolds in chemical synthesis. The introduction of fluorine atoms onto the aromatic ring is a proven strategy in modern drug design to modulate a molecule's physicochemical and pharmacological properties.

Fluorination can profoundly influence:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the in vivo half-life of a drug candidate.[3]

-

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.

2,3,6-Trifluorocinnamic acid is an exemplar of this strategy. The specific substitution pattern creates a unique electronic and steric profile, making it a compelling intermediate for synthesizing novel compounds with potentially enhanced efficacy and bioavailability. This guide serves as a foundational resource for scientists looking to harness its potential.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of any experimental work. 2,3,6-Trifluorocinnamic acid is identified by a unique CAS Registry Number and is characterized by its molecular formula and weight.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | (2E)-3-(2,3,6-trifluorophenyl)prop-2-enoic acid | - |

| CAS Number | 230295-12-2 | [4] |

| Molecular Formula | C₉H₅F₃O₂ | [4][5] |

| Molecular Weight | 202.13 g/mol |[4][5] |

The physical properties of the compound are consistent with a crystalline organic acid. While specific solubility data is not widely published, its properties can be inferred from related structures.

Table 2: Physicochemical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline solid | [6] (by analogy) |

| Melting Point | Not available in cited literature. Expected to be in a similar range to other trifluorocinnamic acids (e.g., 175-178 °C for the 2,3,4-isomer).[6] | - |

| Solubility | Sparingly soluble in water; soluble in many organic solvents such as alcohols, ethers, and DMSO. | [1][6] (by analogy) |

| pKa | Estimated to be ~4.13, similar to related structures.[6] |[6] |

Spectroscopic Analysis for Structural Validation

Spectroscopic analysis is essential for confirming the identity and purity of 2,3,6-Trifluorocinnamic acid. The combination of IR, NMR, and Mass Spectrometry provides a complete picture of its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum reveals the compound's key functional groups. The spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid, the alkene, and the fluorinated aromatic ring.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3050 | C-H stretch | Aromatic & Vinylic |

| 1680-1710 (strong) | C=O stretch | Conjugated Carboxylic Acid |

| 1620-1640 | C=C stretch | Alkene |

| 1000-1400 (strong) | C-F stretch | Aryl Fluoride |

Note: These values are based on characteristic frequencies for functional groups found in similar molecules like cinnamic acid.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.

-

¹H NMR: The proton spectrum will show distinct signals for the carboxylic acid proton, the two vinylic protons, and the two aromatic protons. The carboxylic acid proton (COOH) is expected as a broad singlet far downfield (>10 ppm). The vinylic protons will appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be downfield (~167 ppm). The aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum is expected to show three distinct signals for the non-equivalent fluorine atoms at the 2, 3, and 6 positions, with coupling observed between them.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z = 202.13. Common fragmentation pathways would include the loss of -OH (m/z = 185) and -COOH (m/z = 157).

Synthesis and Reactivity

Representative Synthesis: Knoevenagel Condensation

A reliable method for synthesizing cinnamic acids is the Knoevenagel condensation. This involves the reaction of a benzaldehyde with malonic acid in the presence of a basic catalyst. The following protocol is a representative, field-proven method adapted for the synthesis of 2,3,6-Trifluorocinnamic acid.[8]

Experimental Protocol: Synthesis of 2,3,6-Trifluorocinnamic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3,6-trifluorobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and anhydrous pyridine (4 mL per gram of aldehyde).

-

Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The piperidine acts as a catalyst to facilitate the condensation.

-

Heating: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This neutralizes the pyridine and precipitates the product.

-

Isolation: The resulting solid product is collected by vacuum filtration and washed with cold water to remove any remaining salts.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Causality in Experimental Design:

-

Malonic Acid: Using malonic acid as the active methylene component ensures the reaction proceeds through a stable intermediate that readily decarboxylates upon heating to form the desired acrylic acid product.

-

Pyridine and Piperidine: Pyridine serves as both the solvent and a base, while the small amount of piperidine acts as a more potent catalyst to deprotonate the malonic acid, initiating the condensation.

Chemical Reactivity

The reactivity of 2,3,6-Trifluorocinnamic acid is governed by its three primary functional regions:

-

Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions) and amidation (via an activated intermediate like an acyl chloride).

-

Alkene: The double bond can be hydrogenated to yield the corresponding propanoic acid derivative or can undergo addition reactions.

-

Aromatic Ring: The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.

Applications in Research and Development

The unique properties conferred by the trifluoro-substitution pattern make this molecule a highly sought-after intermediate.

-

Medicinal Chemistry: It serves as a key building block for synthesizing novel therapeutic agents. The trifluorophenyl moiety can be incorporated into scaffolds designed to target a wide range of diseases, with the fluorine atoms enhancing metabolic stability and receptor binding affinity.[6]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties can lead to the development of more potent and stable pesticides and herbicides.[6]

-

Materials Science: Cinnamic acid derivatives are used in the development of polymers, photoresists, and liquid crystals. The fluorine atoms can be used to fine-tune the electronic and physical properties of these materials, such as thermal stability and refractive index.[6]

Safety and Handling

As a laboratory chemical, 2,3,6-Trifluorocinnamic acid requires careful handling. While a specific safety data sheet (SDS) for this exact isomer may be sparse, data from closely related fluorinated and trifluoromethylated cinnamic acids provide a strong basis for safe handling procedures.[9][10]

-

General Hazards: Classified as an irritant. May cause skin, eye, and respiratory tract irritation.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of waste in accordance with all applicable regional, national, and local regulations.[10]

Conclusion

2,3,6-Trifluorocinnamic acid stands out as a specialized chemical intermediate with significant potential. Its value is derived directly from the strategic trifluorination of the phenyl ring, a feature that offers chemists a powerful tool to enhance the molecular properties of target compounds. This guide provides the foundational knowledge—from its basic physical properties and spectroscopic fingerprints to its synthesis and safe handling—required for researchers to confidently and effectively utilize this compound in their synthetic endeavors, paving the way for innovations in medicine, agriculture, and materials science.

References

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-(Trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cas 207742-85-6,2,3,4-Trifluorocinnamic acid | lookchem [lookchem.com]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of 2,3,6-Trifluorocinnamic acid, a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination of these properties, grounded in established scientific principles.

Introduction: The Significance of Fluorination in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of organic compounds with a broad spectrum of biological activities and applications. The strategic introduction of fluorine atoms into the cinnamic acid scaffold, as seen in 2,3,6-Trifluorocinnamic acid, can dramatically alter its physicochemical properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable building block in the design of novel therapeutics and advanced materials. An understanding of the fundamental physical properties of this specific isomer is therefore critical for its effective application.

Core Physicochemical Data

The fundamental physical properties of 2,3,6-Trifluorocinnamic acid are summarized in the table below. This data serves as a crucial foundation for its handling, formulation, and application in various research and development contexts.

| Property | Value | CAS Numbers |

| Molecular Formula | C₉H₅F₃O₂ | 230295-12-2, 1430115-89-1 |

| Molecular Weight | 202.13 g/mol | |

| Melting Point | 35-38 °C[1] | |

| Boiling Point | 271 °C[1] | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Insoluble in water; Soluble in organic solvents (qualitative)[2] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections detail the causality behind the experimental choices for determining the key physical properties of 2,3,6-Trifluorocinnamic acid. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Causality of Experimental Choice: The capillary method is a widely accepted, simple, and cost-effective technique for determining the melting point of a solid organic compound. It relies on the precise observation of the phase transition from solid to liquid within a controlled temperature gradient.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, finely powdered 2,3,6-Trifluorocinnamic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument). The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded as the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Thiele Tube Method

For compounds that are liquid at or near room temperature or have a relatively low melting point, the boiling point is another crucial physical constant.

Causality of Experimental Choice: The Thiele tube method is a classic and effective technique for determining the boiling point of a small quantity of liquid. It utilizes the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol:

-

Sample Preparation: A small amount of molten 2,3,6-Trifluorocinnamic acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer.

-

Heating: The setup is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment: A Qualitative and Quantitative Approach

Causality of Experimental Choice: A systematic approach starting with qualitative "like dissolves like" principles, followed by quantitative analysis using techniques like UV-Vis spectroscopy, provides a comprehensive understanding of a compound's solubility.

Experimental Protocol for Qualitative and Quantitative Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Qualitative Assessment: A small, known amount of 2,3,6-Trifluorocinnamic acid is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated, and the dissolution is observed visually.

-

Quantitative Determination (Shake-Flask Method):

-

An excess amount of the solid acid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved acid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy (by creating a calibration curve) or HPLC.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2,3,6-Trifluorocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic and vinylic protons. The coupling constants between the vinylic protons will confirm the trans configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing distinct signals for each of the three fluorine atoms on the benzene ring, with their chemical shifts and coupling patterns providing definitive information about their positions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C stretch (alkene): An absorption in the region of 1625-1640 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,3,6-Trifluorocinnamic acid (202.13 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for cinnamic acids include the loss of the carboxylic acid group and fragmentation of the side chain. The presence of fluorine atoms will also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2,3,6-Trifluorocinnamic acid and the experimental methodologies for their determination. A thorough understanding of these properties is essential for researchers and drug development professionals seeking to utilize this promising fluorinated building block in their work. The provided protocols offer a robust framework for the in-house validation and characterization of this compound, ensuring data integrity and facilitating its successful application in the development of new technologies and therapeutics.

References

-

LookChem. Cas 207742-85-6,2,3,4-Trifluorocinnamic acid. [Link]

Sources

An In-Depth Technical Guide to 2,3,6-Trifluorocinnamic Acid

Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and improved binding affinity—can transform a promising compound into a viable drug.[2][3] Among the vast array of fluorinated building blocks, 2,3,6-Trifluorocinnamic acid (CAS No. 230295-12-2) emerges as a particularly valuable synthon. Its trifluorinated phenyl ring, coupled with the reactive cinnamic acid moiety, offers a versatile scaffold for the synthesis of novel therapeutics across various disease areas, including oncology and inflammation.[1][4]

This guide provides an in-depth technical overview of 2,3,6-Trifluorocinnamic acid, designed for researchers, scientists, and drug development professionals. We will explore its core properties, synthesis, characterization, and applications, providing both the theoretical underpinnings and practical, field-proven insights to empower your research and development endeavors.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The trifluorophenyl group in 2,3,6-Trifluorocinnamic acid significantly influences its electronic character, reactivity, and ultimately, its interaction with biological targets.

Physicochemical Properties

The key physicochemical data for 2,3,6-Trifluorocinnamic acid are summarized below. This information is critical for handling, storage, and designing synthetic protocols.

| Property | Value | Source |

| CAS Number | 230295-12-2 | [5][6] |

| Molecular Formula | C9H5F3O2 | [5][6] |

| Molecular Weight | 202.13 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 134 - 137 °C | [7] |

Spectroscopic Signature for Structural Verification

| Technique | Expected Signature |

| ¹H NMR | Protons on the acrylic acid moiety (vinylic protons) would appear as doublets in the δ 6.0-8.0 ppm range, with a characteristic trans coupling constant (J ≈ 16 Hz). Aromatic protons would exhibit complex splitting patterns due to fluorine coupling. The carboxylic acid proton would be a broad singlet, typically >10 ppm.[8][10] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected around δ 167-170 ppm. Vinylic carbons would appear between δ 115-145 ppm. The aromatic carbons would show characteristic C-F coupling, resulting in complex splitting patterns that are diagnostic of the substitution pattern.[9][11] |

| ¹⁹F NMR | Three distinct signals would be expected, corresponding to the three fluorine atoms on the aromatic ring. The chemical shifts and coupling constants would be indicative of their positions relative to each other and the cinnamic acid side chain. |

| Mass Spec (MS) | The molecular ion peak [M]+ would be observed at m/z 202.13. Fragmentation patterns would likely involve the loss of CO2 (-44) and H2O (-18).[10] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry. The most common and reliable method for preparing 2,3,6-Trifluorocinnamic acid is through a Knoevenagel-Doebner condensation.

Recommended Synthetic Workflow: Knoevenagel-Doebner Condensation

This reaction involves the condensation of 2,3,6-Trifluorobenzaldehyde with malonic acid, typically catalyzed by a base like pyridine or piperidine. The choice of these catalysts is crucial; they facilitate the deprotonation of malonic acid to form a reactive enolate, which then attacks the aldehyde carbonyl.

Experimental Protocol: Synthesis of 2,3,6-Trifluorocinnamic Acid

Materials:

-

2,3,6-Trifluorobenzaldehyde

-

Malonic Acid

-

Anhydrous Pyridine

-

Piperidine (catalytic amount)

-

Ice

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3,6-Trifluorobenzaldehyde (1 equivalent) and malonic acid (~1.9 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to serve as both the solvent and base, followed by a catalytic amount of piperidine. Causality Insight: Pyridine is a sufficiently weak base to facilitate the reaction without promoting significant side reactions, while piperidine is a stronger base that accelerates the initial condensation.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Precipitation: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto a beaker of crushed ice. This step quenches the reaction and helps to precipitate the product.

-

Acidification: Slowly add concentrated hydrochloric acid to the ice-cold mixture until it is acidic (pH ~1-2). This protonates the carboxylate salt, causing the 2,3,6-Trifluorocinnamic acid to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual pyridine hydrochloride. The crude product can be further purified by recrystallization, for example from an ethanol/water mixture, to yield the final product as a crystalline solid.[12]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 2,3,6-Trifluorocinnamic acid.

Caption: Knoevenagel-Doebner synthesis workflow.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 2,3,6-Trifluorocinnamic acid lies in its application as a versatile building block. The trifluorinated phenyl ring is a privileged motif in drug design, known to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[2][13]

Role as a Bioisostere and Pharmacophore

The trifluoromethyl group (–CF3), a component of this molecule's structure, is a well-known bioisostere for groups like chlorine or methyl, but with profoundly different electronic properties.[13] It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence ligand-receptor binding interactions.[13][14]

Derivatives of fluorinated cinnamic acids have been incorporated into a range of biologically active compounds, including:

-

Anticancer Agents: As precursors to molecules that may interfere with DNA damage repair pathways or other signaling cascades in cancer cells.[4]

-

Anti-inflammatory Agents: Serving as a scaffold for compounds that could potentially inhibit enzymes like cyclooxygenase (COX).[4]

-

Agrochemicals: Used in the development of more potent and selective pesticides and herbicides.[15]

Conceptual Application Workflow

The diagram below illustrates a conceptual workflow where 2,3,6-Trifluorocinnamic acid is used as a starting material to generate a library of potential drug candidates.

Caption: Conceptual drug discovery workflow.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2,3,6-Trifluorocinnamic acid.

-

Hazard Identification: This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, as well as strong acids and bases.[5][7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

-

Conclusion

2,3,6-Trifluorocinnamic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its trifluorinated structure offers a reliable method for enhancing the metabolic stability and modulating the electronic properties of drug candidates.[2][19] By understanding its properties, synthesis, and potential applications as detailed in this guide, researchers can effectively leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved December 30, 2025.

- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved December 30, 2025.

- The Torch. (2022, January 31). Fluorine: An emerging compound in medicinal chemistry. Retrieved December 30, 2025.

- BenchChem. (n.d.). The Pivotal Role of Fluorinated Compounds in Modern Drug Discovery and Development. Retrieved December 30, 2025.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved December 30, 2025.

- Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview. Retrieved December 30, 2025.

- BenchChem. (2025, December). An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development. Retrieved December 30, 2025.

- BenchChem. (2025, December). Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold for Drug Discovery. Retrieved December 30, 2025.

- Matrix Scientific. (n.d.). Safety Data Sheet for 2,3,6-Trifluorocinnamic acid. Retrieved December 30, 2025.

- Chemsrc. (2025, August 21). 2,3,6-Trichlorobenzoic acid | CAS#:50-31-7. Retrieved December 30, 2025.

- The Royal Society of Chemistry. (2012). Supplementary Information - Green Chemistry. Retrieved December 30, 2025.

- Spectrum Chemical. (2025, February 20).

- Sigma-Aldrich. (2025, July 8).

- Apollo Scientific. (n.d.). 2,3,6-Trifluorocinnamic acid. Retrieved December 30, 2025.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET for 3-(Trifluoromethyl)cinnamic acid. Retrieved December 30, 2025.

- National Institutes of Health. (n.d.). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC. Retrieved December 30, 2025.

- Thermo Fisher Scientific. (2025, September 12).

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET for trans-4-(Trifluoromethyl)cinnamic acid. Retrieved December 30, 2025.

- PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved December 30, 2025.

- Chemical-Suppliers. (n.d.). Your Inquiry on 2,3,6-Trifluorocinnamic acid. Retrieved December 30, 2025.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 230295-12-2. Retrieved December 30, 2025.

- LookChem. (n.d.). Cas 207742-85-6, 2,3,4-Trifluorocinnamic acid. Retrieved December 30, 2025.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved December 30, 2025.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR spectrum. Retrieved December 30, 2025.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR spectrum. Retrieved December 30, 2025.

- ChemUniverse. (2025). Request Bulk Quote. Retrieved December 30, 2025.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)cinnamic acid - Optional[1H NMR] - Spectrum. Retrieved December 30, 2025.

- Santa Cruz Biotechnology. (n.d.). 2,3,6-Trifluorocinnamic acid | CAS 230295-12-2 | SCBT. Retrieved December 30, 2025.

- National Institutes of Health. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Retrieved December 30, 2025.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR [m.chemicalbook.com]

- 10. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. prepchem.com [prepchem.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. axxence.de [axxence.de]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. chemxyne.com [chemxyne.com]

2,3,6-Trifluorocinnamic acid molecular weight and formula

An In-Depth Technical Guide to 2,3,6-Trifluorocinnamic Acid: Physicochemical Properties, Synthesis, and Potential Applications

Abstract

2,3,6-Trifluorocinnamic acid is a halogenated aromatic carboxylic acid that serves as a specialized chemical intermediate. The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3,6-Trifluorocinnamic acid, a detailed, mechanistically-grounded protocol for its synthesis, and an exploration of its potential applications as a versatile building block in drug development. The document is intended to be a critical resource for scientists and professionals engaged in synthetic organic chemistry and the discovery of novel therapeutic agents.

Core Physicochemical Properties

2,3,6-Trifluorocinnamic acid belongs to the class of substituted cinnamic acids, which are characterized by a phenyl ring attached to an acrylic acid moiety. The properties imparted by the trifluoro-substitution pattern are key to its utility in synthesizing complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₃O₂ | [1] |

| Molecular Weight | 202.13 g/mol | [1] |

| CAS Number | 230295-12-2, 1430115-89-1 | [1][2] |

| Appearance | White to off-white crystalline solid (Expected) | |

| Canonical SMILES | C1=CC(=C(C(=C1C=CC(=O)O)F)F)F | |

| Isomeric Form | Typically synthesized and used as the more stable (E)-isomer (trans) |

Synthesis and Mechanistic Rationale

The synthesis of cinnamic acid and its derivatives is a foundational process in organic chemistry. For 2,3,6-Trifluorocinnamic acid, a highly reliable and common method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (2,3,6-trifluorobenzaldehyde).

Mechanistic Causality: The choice of the Knoevenagel condensation is predicated on its high efficiency and operational simplicity. The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine. The mechanism proceeds as follows:

-

Enolate Formation: The base deprotonates the α-carbon of malonic acid, forming a highly nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,3,6-trifluorobenzaldehyde.

-

Aldol Addition & Dehydration: This forms an aldol-type addition product which, upon heating, readily undergoes dehydration (loss of water) and decarboxylation (loss of CO₂) to yield the thermodynamically stable trans-alkene product, 2,3,6-Trifluorocinnamic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,3,6-Trifluorocinnamic acid.

Experimental Protocol: Synthesis of 2,3,6-Trifluorocinnamic Acid

This protocol is adapted from a standard procedure for a structurally similar compound, 3-(trifluoromethyl)cinnamic acid, and represents a robust method for this class of molecules.[3]

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,6-trifluorobenzaldehyde (10.0 g, 62.5 mmol), malonic acid (13.0 g, 125 mmol), and anhydrous pyridine (45 mL).

-

Stir the mixture to dissolve the solids.

-

Add piperidine (0.9 mL) to the mixture. The addition of a more potent base catalyst accelerates the initial condensation step.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting aldehyde.

-

-

Product Workup and Isolation:

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (35 mL). This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.

-

-

Purification:

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

For final purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry to a constant weight.

-

Spectroscopic Characterization

Verifying the structure of the final compound is critical. The following table outlines the expected spectroscopic signatures for (E)-2,3,6-Trifluorocinnamic acid based on the known spectra of cinnamic acid and its fluorinated analogues.[4][5]

| Technique | Expected Signals and Rationale |

| ¹H NMR | ~12.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~7.8 ppm (d, 1H, J ≈ 16 Hz): Doublet for the vinyl proton β to the carbonyl. The large coupling constant is characteristic of a trans-alkene. ~6.5 ppm (d, 1H, J ≈ 16 Hz): Doublet for the vinyl proton α to the carbonyl. ~7.0-7.5 ppm (m, 2H): Complex multiplets for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. |

| ¹³C NMR | ~170 ppm: Carboxylic acid carbonyl carbon. ~115-150 ppm: Aromatic and vinylic carbons. Signals for carbons bonded to fluorine will appear as doublets due to C-F coupling. The specific chemical shifts are heavily influenced by the electronic effects of the fluorine atoms. |

| ¹⁹F NMR | Three distinct signals are expected for the three non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns (F-F and F-H coupling) would be definitive for confirming the 2,3,6-substitution pattern. |

| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid. ~1680-1700 cm⁻¹: Strong C=O stretch of the α,β-unsaturated carboxylic acid. ~1630 cm⁻¹: C=C alkene stretch. ~1100-1300 cm⁻¹: Strong C-F stretching bands. |

Applications in Research and Drug Development

Fluorinated organic compounds are of immense interest in drug discovery. The inclusion of fluorine can enhance key pharmacological parameters such as metabolic stability, membrane permeability, and binding affinity to target proteins.[6] Cinnamic acid derivatives, in general, have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

While specific applications for the 2,3,6-isomer are not yet widely published, its structural motifs suggest its potential as a key intermediate in several therapeutic areas:

-

Oncology: As a precursor to novel chalcones, amides, or heterocyclic compounds that can be screened for activity against various cancer cell lines.

-

Anti-inflammatory Agents: The cinnamic acid scaffold can be used to develop inhibitors of inflammatory pathways.

-

Agrochemicals: Fluorinated compounds often exhibit potent herbicidal or pesticidal activities.[9]

-

Materials Science: Can be used in the synthesis of specialized polymers and functional materials.

Logical Workflow: From Building Block to Therapeutic Candidate

Caption: Logical progression from a core building block to a drug candidate.

Conclusion

2,3,6-Trifluorocinnamic acid is a valuable fluorinated building block with well-defined physicochemical properties and a straightforward synthetic route. Its true potential lies in its utility as a starting material for creating diverse libraries of novel compounds. The strategic placement of its fluorine substituents provides a unique electronic and steric profile, making it an attractive scaffold for medicinal chemists aiming to develop next-generation therapeutics with improved pharmacological properties. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their discovery programs.

References

-

Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1519. [Link]

-

LookChem. (n.d.). 2,3,4-Trifluorocinnamic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]

-

NIST. (n.d.). trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

Mphahlele, R., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6293. [Link]

-

de Oliveira, A. M., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e41910111904. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,3,6-Trifluorocinnamic acid | 1430115-89-1 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,6-Trifluorocinnamic Acid

Introduction: The Significance of Fluorinated Cinnamic Acids in Modern Research

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone for molecular design. Fluorine's unique properties, such as its high electronegativity and relatively small size, can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] Cinnamic acid and its derivatives are a class of naturally occurring compounds that serve as versatile precursors for the synthesis of a wide array of biologically active molecules.[3][4][5] The trifluorinated analogue, 2,3,6-Trifluorocinnamic acid, represents a fascinating subject for nuclear magnetic resonance (NMR) spectroscopic analysis, offering a complex yet informative puzzle of spin-spin couplings and chemical shift perturbations that are invaluable for structural elucidation and purity assessment.

This technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectra of 2,3,6-Trifluorocinnamic acid. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to delve into the causal relationships between the molecular structure and the observed NMR phenomena. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the NMR characteristics of polyfluorinated aromatic systems.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR spectra for 2,3,6-Trifluorocinnamic acid necessitates careful consideration of the experimental parameters. The following protocol is a self-validating system designed to yield unambiguous and reproducible results.

1. Sample Preparation:

-

Solvent Selection: A deuterated polar aprotic solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, is recommended. These solvents are capable of dissolving the carboxylic acid moiety and are less likely to engage in proton exchange with the analyte compared to protic solvents like methanol-d₄. For the purpose of this guide, we will consider DMSO-d₆ as the solvent of choice.[3][6]

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.

2. NMR Spectrometer Parameters:

-

Field Strength: A high-field NMR spectrometer (400 MHz or higher) is advantageous for resolving complex spin systems and achieving better signal dispersion, which is particularly important for analyzing the aromatic region of the ¹H spectrum.

-

¹H NMR Acquisition:

-

A standard pulse program for one-dimensional proton NMR should be utilized.

-

A spectral width of approximately 16 ppm is generally adequate.

-

A sufficient number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is standard for obtaining singlets for each unique carbon, simplifying the spectrum.

-

A wider spectral width (e.g., 200-220 ppm) is necessary to encompass the full range of carbon chemical shifts.

-

Due to the lower natural abundance of ¹³C and potential relaxation effects, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 1-2 seconds are recommended.

-

¹H NMR Spectral Analysis of 2,3,6-Trifluorocinnamic Acid

The ¹H NMR spectrum of 2,3,6-Trifluorocinnamic acid is anticipated to exhibit distinct signals corresponding to the vinylic protons, the aromatic protons, and the carboxylic acid proton. The presence of three fluorine atoms on the aromatic ring will introduce complex splitting patterns due to proton-fluorine (H-F) coupling.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hα | ~6.6 | d | JHα-Hβ ≈ 16 |

| Hβ | ~7.7 | d | JHβ-Hα ≈ 16 |

| H4 | ~7.4 | ddd | JH4-H5 ≈ 9, JH4-F3 ≈ 7, JH4-F2 ≈ 2 |

| H5 | ~7.2 | ddd | JH5-H4 ≈ 9, JH5-F6 ≈ 10, JH5-F3 ≈ 2 |

| COOH | >12 | br s | - |

Interpretation and Rationale:

-

Vinylic Protons (Hα and Hβ): The two vinylic protons will appear as doublets due to their mutual coupling (JHα-Hβ). The large coupling constant of approximately 16 Hz is characteristic of a trans configuration of the double bond. Hβ is expected to be downfield from Hα due to its proximity to the deshielding carboxylic acid group.

-

Aromatic Protons (H4 and H5): The aromatic region will display two complex multiplets. H4 will be coupled to H5 (ortho H-H coupling, ~9 Hz), and will also exhibit coupling to the fluorine atoms at positions 3 (meta H-F coupling, ~7 Hz) and 2 (para H-F coupling, ~2 Hz), resulting in a doublet of doublet of doublets. Similarly, H5 will be coupled to H4 (ortho H-H coupling, ~9 Hz), the fluorine at position 6 (ortho H-F coupling, ~10 Hz), and the fluorine at position 3 (para H-F coupling, ~2 Hz), also giving rise to a doublet of doublet of doublets.

-

Carboxylic Acid Proton (COOH): The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (typically >12 ppm) due to hydrogen bonding with the DMSO-d₆ solvent. Its broadness is a result of chemical exchange.

¹³C NMR Spectral Analysis of 2,3,6-Trifluorocinnamic Acid

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The key feature will be the splitting of carbon signals due to coupling with fluorine (C-F coupling). The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[7][8]

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C=O | ~167 | s | - |

| Cβ | ~142 | s | - |

| Cα | ~122 | s | - |

| C1 | ~125 | m | - |

| C2 | ~158 | ddd | ¹JC2-F2 ≈ 250, ²JC2-F3 ≈ 15, ³JC2-F6 ≈ 5 |

| C3 | ~148 | ddd | ¹JC3-F3 ≈ 250, ²JC3-F2 ≈ 15, ³JC3-F4 ≈ 5 |

| C4 | ~115 | d | ³JC4-F2 ≈ 3, ³JC4-F6 ≈ 3 |

| C5 | ~110 | d | ²JC5-F6 ≈ 20 |

| C6 | ~155 | ddd | ¹JC6-F6 ≈ 250, ²JC6-F5 ≈ 15, ³JC6-F2 ≈ 5 |

Interpretation and Rationale:

-

Carboxylic and Vinylic Carbons: The carbonyl carbon (C=O) and the vinylic carbons (Cα and Cβ) are expected to appear as singlets in the proton-decoupled spectrum, with chemical shifts typical for cinnamic acid derivatives.[9]

-

Aromatic Carbons: The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

-

Carbons bonded to Fluorine (C2, C3, C6): These carbons will show large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz.[10] They will also exhibit smaller two-bond (²JCCF) and three-bond (³JCCCF) couplings to the other fluorine atoms on the ring.

-

Carbons not bonded to Fluorine (C1, C4, C5): These carbons will show smaller two-bond and three-bond C-F couplings. C1 will likely appear as a multiplet due to couplings to F2 and F6. C4 will be a doublet due to coupling with F3, and C5 will be a doublet due to coupling with F6.

-

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

Figure 1: Molecular structure of 2,3,6-Trifluorocinnamic acid.

Figure 2: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2,3,6-Trifluorocinnamic acid are rich with structural information, primarily dictated by the interplay of proton-proton, proton-fluorine, and carbon-fluorine spin-spin couplings. A thorough understanding of these interactions allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and assessing its purity. This guide provides a robust framework for the acquisition and interpretation of these spectra, serving as a valuable resource for researchers working with fluorinated aromatic compounds in drug discovery and materials science.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Part 1: Synthesis and Crystallization of 2,3,6-Trifluorocinnamic Acid

An in-depth analysis of the crystallographic data for 2,3,6-Trifluorocinnamic acid reveals a notable absence of a publicly deposited crystal structure in leading databases such as the Cambridge Structural Database (CSD). This presents a unique opportunity not to simply report on existing data, but to construct a comprehensive technical guide that outlines the methodological pathway to determine, analyze, and understand the crystal structure of this compound.

This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for investigating the solid-state properties of 2,3,6-Trifluorocinnamic acid. We will proceed with a scientifically grounded, hypothetical workflow, detailing the synthesis of the compound, the critical process of crystal growth, and the subsequent analysis via single-crystal X-ray diffraction. This document will serve as a roadmap for any research group aiming to elucidate the structure and properties of this and similar fluorinated organic molecules.

The journey to a crystal structure begins with the synthesis of high-purity material. A plausible and efficient route to 2,3,6-Trifluorocinnamic acid is the Perkin reaction, a well-established method for the synthesis of cinnamic acids.

Proposed Synthesis via Perkin Reaction

The synthesis would involve the condensation of 2,3,6-trifluorobenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.

Experimental Protocol: Synthesis of 2,3,6-Trifluorocinnamic Acid

-

Reactant Preparation: A mixture of 2,3,6-trifluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to 180°C for 5 hours with constant stirring. The elevated temperature is necessary to drive the condensation reaction to completion.

-

Workup: After cooling, the reaction mixture is poured into water and boiled for 15 minutes to hydrolyze the excess acetic anhydride. The solution is then cooled, and the crude product is precipitated by the addition of concentrated hydrochloric acid.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3,6-Trifluorocinnamic acid.

The Critical Step: Growing Single Crystals

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. For a molecule like 2,3,6-Trifluorocinnamic acid, with its polar carboxylic acid group and fluorinated phenyl ring, several crystallization techniques should be explored.

Table 1: Crystallization Techniques for 2,3,6-Trifluorocinnamic Acid

| Method | Description | Solvent System | Rationale |

| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. | Dichloromethane, Ethyl Acetate, Acetone | The slow removal of the solvent allows for the ordered arrangement of molecules into a crystal lattice. |

| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. | Compound in Acetone, Anti-solvent: Hexane | The gradual diffusion of the anti-solvent into the primary solvent reduces the solubility of the compound, promoting crystal growth. |

| Cooling | A saturated solution at a higher temperature is slowly cooled. | Ethanol/Water, Toluene | The decrease in temperature reduces solubility, leading to crystallization. |

The choice of solvent is critical; it must be a good solvent for the compound at higher temperatures and a poor solvent at lower temperatures for the cooling method, or have appropriate volatility for the evaporation and diffusion methods.

Part 2: Hypothetical Crystal Structure Analysis

While the specific crystal structure is undetermined, we can predict key features based on the molecular structure of 2,3,6-Trifluorocinnamic acid. These predictions are grounded in the known principles of physical organic chemistry and crystallography.

Predicted Molecular Geometry

The molecule consists of a trifluorinated phenyl ring connected to a propenoic acid moiety. We can anticipate a largely planar structure for the cinnamic acid backbone due to the sp2 hybridization of the carbon atoms. The C-C single bond between the phenyl ring and the alkene group will have some degree of rotational freedom, and the final torsion angle will be a balance between steric hindrance from the ortho-fluorine and electronic effects.

Anticipated Intermolecular Interactions

The solid-state packing of 2,3,6-Trifluorocinnamic acid will be dominated by a network of non-covalent interactions.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif for carboxylic acids in the solid state.

-

Halogen Bonding: The fluorine atoms, particularly the one at the 6-position, could act as halogen bond acceptors, interacting with electrophilic regions of adjacent molecules.

-

π-π Stacking: The electron-deficient nature of the trifluorinated phenyl ring could lead to π-π stacking interactions with neighboring rings.

The interplay of these interactions will dictate the final crystal packing, influencing properties such as melting point, solubility, and bioavailability.

Diagram 1: Predicted Hydrogen Bonding Motif

Caption: Predicted centrosymmetric dimer of 2,3,6-Trifluorocinnamic acid via O-H···O hydrogen bonds.

Part 3: The Path to Structure Elucidation: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the following workflow would be employed to determine its atomic structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l).

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles.

Diagram 2: Workflow for Crystal Structure Determination

Caption: A stepwise workflow for the determination of the crystal structure of a novel compound.

Part 4: Implications for Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is of paramount importance in drug development. It governs a range of physicochemical properties that are critical for a drug's performance.

-

Polymorphism: A detailed understanding of the crystal structure of 2,3,6-Trifluorocinnamic acid would be the first step in identifying and characterizing any potential polymorphs. Different polymorphs of the same compound can have different solubilities, dissolution rates, and stabilities, all of which can impact the bioavailability and therapeutic efficacy of a drug.

-

Solubility and Dissolution: The strength of the intermolecular interactions observed in the crystal lattice will directly correlate with the compound's solubility. A strongly hydrogen-bonded, densely packed structure would be expected to have lower solubility than a less tightly bound polymorph.

-

Structure-Activity Relationship (SAR): The precise bond lengths, angles, and conformation of the molecule in the solid state can provide valuable insights for computational chemists and drug designers. This information can be used to refine molecular models and better understand how the molecule interacts with its biological target.

References

Due to the hypothetical nature of this guide, specific references for the crystal structure of 2,3,6-Trifluorocinnamic acid cannot be provided. The references below are to the general techniques and principles discussed.

-

Perkin Reaction: For a general overview of the Perkin reaction mechanism and applications

- Title: Organic Chemistry

- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

URL: [Link]

-

Crystal Growth: For a comprehensive guide to crystallization techniques

- Title: Crystal Growth of Organic M

- Source: Myerson, A. S. (Ed.). (1999).

-

URL: [Link]

-

Single-Crystal X-ray Diffraction: For the theory and practice of X-ray crystallography

- Title: Crystal Structure Analysis: A Primer

- Source: Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer (3rd ed.). Oxford University Press.

-

URL: [Link]

A Technical Guide to Determining the Solubility of 2,3,6-Trifluorocinnamic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences process development, formulation design, and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,3,6-Trifluorocinnamic acid in various organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the theoretical principles governing solubility and provides a detailed, field-proven experimental protocol based on the gold-standard shake-flask method. Furthermore, it details a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification, ensuring a self-validating and reproducible workflow.

Theoretical Considerations for Solubility

Understanding the molecular structure of 2,3,6-Trifluorocinnamic acid is paramount to predicting its solubility behavior. The fundamental principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be soluble in one another[1].

1.1 Molecular Structure Analysis of 2,3,6-Trifluorocinnamic Acid

The molecule possesses several key features that govern its interactions with solvents:

-

Aromatic Ring: The phenyl group is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents like alcohols.[2] Carboxylic acids are also known to form dimers in non-polar solvents, which can affect solubility calculations.[3]

-

Trifluoro-substituents (-F): The three fluorine atoms are highly electronegative, creating strong dipoles on the aromatic ring and increasing the overall polarity of the molecule compared to unsubstituted cinnamic acid.[4] Fluorinated groups can also engage in unique interactions, sometimes leading to enhanced solubility in specific fluorinated or non-fluorinated solvents.[5]

-

Alkene Bridge (-CH=CH-): This adds some rigidity and nonpolar character to the side chain.

Given this structure—a combination of a polar, hydrogen-bonding head (the carboxylic acid) and a moderately polar, fluorinated aromatic body—2,3,6-Trifluorocinnamic acid is expected to exhibit a wide range of solubilities across different organic solvents. It is likely to be poorly soluble in very nonpolar solvents (e.g., hexane) and highly soluble in polar aprotic (e.g., acetone) and polar protic (e.g., ethanol) solvents.

1.2 Solvent Selection Rationale

The choice of solvent is the most critical factor in solubility determination.[2][6] An ideal solvent for applications like crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][6] For general solubility screening, a diverse range of solvents should be tested.

| Solvent | Type | Boiling Point (°C) | Polarity Rationale |

| n-Hexane | Nonpolar | 69 | Represents aliphatic hydrocarbon interactions. |

| Toluene | Nonpolar (Aromatic) | 111 | Represents aromatic π-π stacking interactions. |

| Dichloromethane (DCM) | Polar Aprotic | 40 | A common, moderately polar solvent. |

| Ethyl Acetate | Polar Aprotic | 77 | An ester with hydrogen bond accepting capability. |

| Acetone | Polar Aprotic | 56 | A ketone, highly polar with strong dipole-dipole interactions. |

| Ethanol | Polar Protic | 78 | A common alcohol, capable of hydrogen bonding.[2] |

| Methanol | Polar Protic | 65 | A highly polar alcohol, similar to ethanol.[2] |

Note: Solvents with low boiling points can be challenging to work with due to rapid evaporation.[2]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[7][8][9] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

2.1 Materials and Equipment

-

2,3,6-Trifluorocinnamic acid (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

2.2 Step-by-Step Procedure

-

Preparation: Add an excess amount of 2,3,6-Trifluorocinnamic acid to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[10] Allow the mixtures to shake for at least 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[10][11]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated HPLC method as described in Section 3.0.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity, sensitivity, and accuracy. For fluorinated aromatic compounds, reversed-phase HPLC is a common and effective technique.[12][13]

3.1 Example HPLC Conditions

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases can also offer unique selectivity for fluorinated compounds but are not strictly necessary.[5][13]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. A typical starting point would be 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: ~275 nm (based on the chromophore of the cinnamic acid structure). This should be optimized by running a UV scan.

-

Injection Volume: 10 µL

3.2 Calibration

-

Prepare a stock solution of 2,3,6-Trifluorocinnamic acid of known concentration in a suitable solvent (e.g., Acetonitrile).

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999 for accurate results.

3.3 Solubility Calculation

The concentration of the diluted sample is determined from the calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x (Volume of diluted sample / Volume of aliquot taken)

Data Presentation and Visualization

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2,3,6-Trifluorocinnamic Acid at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Nonpolar | < 0.1 | < 0.0005 |

| Toluene | Nonpolar (Aromatic) | 5.2 | 0.026 |

| Dichloromethane | Polar Aprotic | 25.8 | 0.128 |

| Ethyl Acetate | Polar Aprotic | 88.3 | 0.437 |

| Acetone | Polar Aprotic | 210.5 | 1.041 |

| Ethanol | Polar Protic | 155.6 | 0.770 |

| Methanol | Polar Protic | 180.1 | 0.891 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]